3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide, also known as EPPB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EPPB is a derivative of N-phenyl-2-aminobenzamide and has been found to inhibit the activity of a wide range of enzymes, including histone deacetylases (HDACs), sirtuins, and DNA methyltransferases (DNMTs).
Wissenschaftliche Forschungsanwendungen
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has been found to inhibit the activity of HDACs, sirtuins, and DNMTs, which are involved in the regulation of gene expression and epigenetic modifications. 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has also been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide inhibits the activity of HDACs, sirtuins, and DNMTs by binding to the active site of these enzymes and preventing the removal of acetyl, methyl, and other chemical groups from histones and DNA. This leads to the alteration of gene expression and epigenetic modifications, which can result in the inhibition of cell proliferation and induction of cell death.
Biochemical and Physiological Effects:
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, making it a promising candidate for cancer therapy. 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has also been found to improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders. Additionally, 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide has been found to improve cardiac function and reduce cardiac fibrosis in animal models of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for studying the role of HDACs, sirtuins, and DNMTs in various biological processes. However, the specificity of 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide for these enzymes is not well characterized, and off-target effects may occur at higher concentrations. Additionally, 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide may have limited bioavailability and pharmacokinetic properties, which may limit its therapeutic potential.
Zukünftige Richtungen
Future research on 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide should focus on improving its specificity for HDACs, sirtuins, and DNMTs, as well as its bioavailability and pharmacokinetic properties. Additionally, 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide should be tested in a wider range of disease models to determine its potential therapeutic applications. Finally, the development of more potent and selective inhibitors of HDACs, sirtuins, and DNMTs may provide new avenues for the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases.
Synthesemethoden
The synthesis of 3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide involves the reaction of N-phenyl-2-aminobenzamide with 2-ethylbutyryl chloride and 2-phenylethylamine in the presence of a base. The reaction proceeds through the formation of an amide bond between the amine group of 2-phenylethylamine and the carbonyl group of 2-ethylbutyryl chloride, followed by the substitution of the chlorine atom with the amino group of N-phenyl-2-aminobenzamide.
Eigenschaften
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-17(4-2)21(25)23-19-12-8-11-18(15-19)20(24)22-14-13-16-9-6-5-7-10-16/h5-12,15,17H,3-4,13-14H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIROCEPDCRLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787459 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.